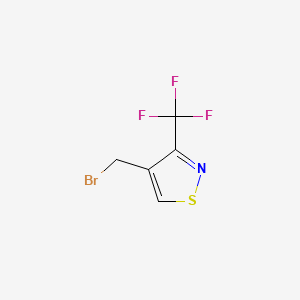4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole
CAS No.:
Cat. No.: VC18058588
Molecular Formula: C5H3BrF3NS
Molecular Weight: 246.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H3BrF3NS |
|---|---|
| Molecular Weight | 246.05 g/mol |
| IUPAC Name | 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole |
| Standard InChI | InChI=1S/C5H3BrF3NS/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
| Standard InChI Key | JJVWQVFGPVCCML-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NS1)C(F)(F)F)CBr |
Introduction
Structural and Molecular Characteristics
The thiazole ring in 4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole consists of a five-membered heterocycle with sulfur at position 1 and nitrogen at position 2. The bromomethyl (-CH2Br) and trifluoromethyl (-CF3) groups occupy positions 4 and 3, respectively (Figure 1). This arrangement introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Molecular Formula and Physical Properties
While exact data for this compound remains unpublished, its molecular formula is inferred as C5H4BrF3NS based on analogous structures like 2-(bromomethyl)-4-(trifluoromethyl)thiazole (C5H3BrF3NS) . Key physical properties, such as melting and boiling points, are likely comparable to related brominated thiazoles, which typically exhibit low volatility and moderate thermal stability .
Table 1: Comparative Molecular Data for Selected Thiazole Derivatives
Synthetic Strategies
Cyclization and Bromination
The synthesis of bromomethyl-substituted thiazoles often begins with cyclization reactions. For example, 2-bromo-1-(4-halophenyl)ethan-1-ones react with thioacetamide in dimethylformamide (DMF) to form thiazole intermediates . Subsequent bromination at the methyl group or thiazole ring positions is achieved using reagents like N-bromosuccinimide (NBS). In one protocol, electrophilic bromination at the 5-position precedes benzylic bromination to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles .
Functional Group Modifications
The bromomethyl group serves as a versatile handle for further derivatization. In the presence of nucleophiles, it undergoes substitution reactions to form thioethers or amines. For instance, Arbuzov reactions with phosphites yield phosphorylated analogs, while Wittig–Horner reactions extend conjugation for photophysical applications .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The bromomethyl group’s high electrophilicity facilitates nucleophilic attacks. In alkaline media, it reacts with thiols or amines to form sulfur- or nitrogen-linked derivatives, a pathway exploited in drug discovery to enhance bioavailability .
Trifluoromethyl Effects
The electron-withdrawing -CF3 group stabilizes the thiazole ring via inductive effects, reducing aromatic electron density and directing electrophilic substitution to specific positions. This property is critical in designing inhibitors for enzymes like DNA topoisomerase IB .
Industrial and Material Science Applications
Agrochemical Intermediates
Brominated thiazoles serve as precursors for fungicides and herbicides. The -CF3 group’s metabolic stability prolongs residual activity in crop protection agents .
Organic Electronics
Conjugated thiazoles with electron-withdrawing substituents are used in organic light-emitting diodes (OLEDs). The -CF3 group enhances electron injection, while bromomethyl sites enable cross-coupling for polymer synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume